molecular formula C9H9N3O8S B12001156 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid CAS No. 37791-32-5

2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid

Cat. No.: B12001156
CAS No.: 37791-32-5
M. Wt: 319.25 g/mol
InChI Key: OGBMJLZFOXXKAR-UHFFFAOYSA-N
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Description

2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid is a complex organic compound with the molecular formula C9H9N3O8S and a molecular weight of 319.251 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two nitro groups and an amino group, which is further connected to a pentanedioic acid moiety. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with pentanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dinitrothiophen-2-ylamino)-3-methyl-butyric acid
  • 2-(Isonicotinoylhydrazono)pentanedioic acid
  • 2,4-Diamino-pentanedioic acid
  • 2-(3-Methoxy-benzylidene)-pentanedioic acid
  • 2-(3,5-Dinitro-thiophen-2-yl)-3,4-dihydro-2H-naphthalen-1-one
  • 2-Benzoylamino-pentanedioic acid 5-ethyl ester
  • 2-(Naphthalen-1-ylamino)-acetic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide
  • 2-Amino-pentanedioic acid dimethyl ester, hydrochloride
  • 2-Amino-4-fluoro-pentanedioic acid
  • 3,3-Dimethyl-pentanedioic acid dimethyl ester

Uniqueness

2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both nitro and amino groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

37791-32-5

Molecular Formula

C9H9N3O8S

Molecular Weight

319.25 g/mol

IUPAC Name

2-[(3,5-dinitrothiophen-2-yl)amino]pentanedioic acid

InChI

InChI=1S/C9H9N3O8S/c13-7(14)2-1-4(9(15)16)10-8-5(11(17)18)3-6(21-8)12(19)20/h3-4,10H,1-2H2,(H,13,14)(H,15,16)

InChI Key

OGBMJLZFOXXKAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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